molecular formula C21H23FN2O4 B2741615 Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234850-25-9

Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2741615
CAS No.: 1234850-25-9
M. Wt: 386.423
InChI Key: PFTKBSLSHZCPQL-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl carbamate group and a 2-(2-fluorophenoxy)acetamido-methyl side chain. This structure combines aromatic, ether, and amide functionalities, making it relevant for pharmaceutical and biochemical research. The 2-fluorophenoxy moiety introduces steric and electronic effects that may influence receptor binding, metabolic stability, and solubility compared to analogs with para-substituted fluorine or non-oxygenated aryl groups .

Properties

IUPAC Name

phenyl 4-[[[2-(2-fluorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c22-18-8-4-5-9-19(18)27-15-20(25)23-14-16-10-12-24(13-11-16)21(26)28-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTKBSLSHZCPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Fluorophenoxyacetamido Group: This step involves the reaction of the piperidine derivative with 2-fluorophenoxyacetic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylate group with phenol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives and features a complex structure that contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and amination processes. The general approach for synthesizing this compound includes:

  • Starting Materials : Utilizing piperidine derivatives and fluorophenoxy-acetamides.
  • Reagents : Employing standard organic reagents such as acyl chlorides and coupling agents.
  • Conditions : Controlled temperature and solvent conditions to optimize yield and purity.

Research indicates that Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate exhibits several promising biological activities:

Anticonvulsant Activity

Studies have shown that compounds with similar structures can exhibit anticonvulsant properties. For instance, derivatives based on piperidine frameworks have been evaluated for their efficacy in animal models of epilepsy, showing significant protection against induced seizures . This suggests that this compound may possess similar therapeutic potential.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity, with preliminary results indicating effectiveness against various bacterial strains. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes linked to disease processes. For example, similar compounds have been tested against ADAMTS family enzymes, which are implicated in cardiovascular diseases . This positions the compound as a candidate for further exploration in treating metabolic syndromes.

Case Studies and Research Findings

Several case studies highlight the effectiveness of phenyl piperidine derivatives:

  • Anticonvulsant Screening : In a study evaluating various piperidine derivatives, specific analogs demonstrated significant protection in maximal electroshock seizure models, suggesting a strong correlation between structural features and anticonvulsant efficacy .
  • Antimicrobial Testing : A series of phenyl piperidine compounds were screened against clinical isolates of bacteria, revealing promising results that warrant further investigation into their pharmacological profiles.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Phenyl 4-{[2-(4-Fluorophenyl)acetamido]methyl}piperidine-1-carboxylate (BG15236)
  • Molecular Formula : C₂₁H₂₃FN₂O₃
  • Molecular Weight : 370.42 g/mol
  • Key Features: Substitution: 4-Fluorophenyl acetamido group (para-fluorine on phenyl ring). Structural Distinction**: The absence of an ether oxygen in the acetamido side chain compared to the target compound’s 2-fluorophenoxy group.
  • Implications: The para-fluorine substitution may enhance metabolic stability due to reduced steric hindrance compared to ortho-substitution. The phenylacetamido group (without oxygen) may reduce polarity, lowering aqueous solubility relative to the target compound’s phenoxy-linked structure .
tert-Butyl 4-(2-Fluorophenoxy)piperidine-1-carboxylate
  • Molecular Formula: C₁₆H₂₂FNO₃ (estimated)
  • Molecular Weight : ~295.35 g/mol
  • Key Features: Substitution: 2-Fluorophenoxy group directly attached to piperidine. tert-Butyl carbamate protecting group instead of phenyl.
  • Direct piperidine-phenoxy linkage simplifies the structure but eliminates the acetamido spacer, which may affect conformational flexibility .
Compound 56C (From Patent Example 6)
  • Structure : Contains a trifluoromethoxy group and triazole ring.
  • Key Features :
    • Trifluoromethoxy (CF₃O) substituent and triazole heterocycle.
  • The triazole ring introduces hydrogen-bonding capabilities absent in the target compound .

Physicochemical and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) logP (Estimated)
Target Compound C₂₁H₂₂FN₂O₄ 392.42 2-Fluorophenoxy, phenyl carbamate Moderate ~2.8
BG15236 C₂₁H₂₃FN₂O₃ 370.42 4-Fluorophenyl acetamido Low-Moderate ~3.1
tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate C₁₆H₂₂FNO₃ ~295.35 2-Fluorophenoxy, tert-butyl carbamate Low ~2.5

Notes:

  • The target compound’s phenoxy ether oxygen enhances polarity and hydrogen-bonding capacity, improving solubility compared to BG15234.

Biological Activity

Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C23H27N3O4
  • Molecular Weight: 409.486 g/mol
  • CAS Number: 1234850-25-9

The compound features a piperidine ring that is substituted with a phenyl group and an acetamido moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, although specific targets remain under investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Potential

Emerging data suggest that this compound may also possess anticancer properties. It has been noted in some studies that piperidine derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms by which this compound exerts these effects are still being elucidated .

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of various piperidine derivatives included this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
Standard Antibiotic32Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects showed that this compound inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis at concentrations ranging from 10 to 50 µM, highlighting its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)25Apoptosis induction
HT-29 (Colon Cancer)30Cell cycle arrest

Q & A

Q. What are the optimal synthetic routes for preparing Phenyl 4-((2-(2-fluorophenoxy)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Amide Coupling : Reacting a piperidine precursor (e.g., tert-butyl-protected piperidine) with 2-(2-fluorophenoxy)acetic acid using activating agents like HATU or DCC in anhydrous DMF .

Deprotection : Removing the tert-butyl carbamate (Boc) group with trifluoroacetic acid (TFA) in dichloromethane.

Final Esterification : Treating the deprotected amine with phenyl chloroformate in the presence of a base (e.g., NaH or K₂CO₃) .
Optimization Tips :

  • Use anhydrous solvents and inert atmosphere to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of phenyl chloroformate) to improve yields.

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Amide CouplingHATU, DIPEA, DMF, 0°C → RT65–75
DeprotectionTFA/DCM (1:1), 2h, RT>90
EsterificationPhenyl chloroformate, NaH, THF, 0°C55–60

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the piperidine ring and fluorophenoxy group. For example, the methylene group adjacent to the acetamido moiety typically appears as a triplet at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]⁺ = 415.18).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. How should researchers handle and store this compound to maintain stability during experimental workflows?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the ester and carbamate groups.
  • Solubility : Prepare fresh solutions in anhydrous DMSO or acetonitrile. Avoid aqueous buffers with pH >7, which may degrade the ester linkage .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., fluorogenic substrates) and cellular thermal shift assays (CETSA).
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts (e.g., hydrolyzed piperidine intermediates) .
  • Dose-Response Analysis : Compare IC₅₀ values across multiple cell lines to identify context-dependent activity.

Q. How can computational modeling guide the design of analogs with improved target specificity?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like monoacylglycerol lipase (MAGL). Focus on optimizing interactions with the catalytic serine residue.
  • QSAR Studies : Corporate substituent effects (e.g., electron-withdrawing groups on the fluorophenoxy ring) to enhance potency. For example, a 2-fluorine substituent improves π-stacking in hydrophobic pockets .

Q. What experimental approaches are critical for elucidating the structure-activity relationships (SAR) of modifications on the piperidine ring?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., methyl, benzyl) at the piperidine 4-position.
  • Functional Group Scanning : Replace the acetamido linker with sulfonamides or urea to assess tolerance for hydrogen bonding.
  • Pharmacophore Mapping : Use X-ray crystallography of target-ligand complexes to identify critical interactions (e.g., the piperidine nitrogen’s role in salt-bridge formation) .

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